molecular formula C14H15NO2 B12625422 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one CAS No. 918785-22-5

4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one

Cat. No.: B12625422
CAS No.: 918785-22-5
M. Wt: 229.27 g/mol
InChI Key: NEPLWHUXERGFQX-UHFFFAOYSA-N
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Description

4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a hydroxy group, and a butenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The quinoline core can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction can produce hydroquinoline derivatives.

Scientific Research Applications

4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The hydroxy group and quinoline core play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(But-3-en-2-yl)-3-hydroxyquinolin-2(1H)-one: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-Hydroxy-1-methylquinolin-2(1H)-one: Lacks the butenyl side chain, which may influence its solubility and interaction with molecular targets.

    4-(But-3-en-2-yl)quinolin-2(1H)-one: Lacks the hydroxy group, which may alter its chemical reactivity and biological properties.

Uniqueness

4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

918785-22-5

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-but-3-en-2-yl-3-hydroxy-1-methylquinolin-2-one

InChI

InChI=1S/C14H15NO2/c1-4-9(2)12-10-7-5-6-8-11(10)15(3)14(17)13(12)16/h4-9,16H,1H2,2-3H3

InChI Key

NEPLWHUXERGFQX-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1=C(C(=O)N(C2=CC=CC=C21)C)O

Origin of Product

United States

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